molecular formula C14H10BrNO B5854212 2-(3-bromophenyl)-5-methyl-1,3-benzoxazole CAS No. 61712-42-3

2-(3-bromophenyl)-5-methyl-1,3-benzoxazole

Cat. No.: B5854212
CAS No.: 61712-42-3
M. Wt: 288.14 g/mol
InChI Key: MZFREZYSFXTNDD-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5-methyl-1,3-benzoxazole is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound features a bromine atom attached to the phenyl ring and a methyl group attached to the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromophenyl)-5-methyl-1,3-benzoxazole typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromophenylamine and 2-methylbenzoxazole.

    Condensation Reaction: The 3-bromophenylamine undergoes a condensation reaction with 2-methylbenzoxazole in the presence of a suitable catalyst, such as phosphorus oxychloride (POCl3), under reflux conditions.

    Cyclization: The intermediate product formed undergoes cyclization to yield the final compound, this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenyl)-5-methyl-1,3-benzoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under mild conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.

    Reduction Products: Reduction can result in the formation of dehalogenated or hydrogenated derivatives.

Scientific Research Applications

2-(3-Bromophenyl)-5-methyl-1,3-benzoxazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Studies: It is used as a probe in biological studies to understand its interactions with various biomolecules and cellular pathways.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-5-methyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    2-Phenyl-5-methyl-1,3-benzoxazole: Lacks the bromine atom, which may result in different reactivity and biological activity.

    2-(4-Bromophenyl)-5-methyl-1,3-benzoxazole: The bromine atom is positioned differently, potentially altering its chemical and biological properties.

    2-(3-Chlorophenyl)-5-methyl-1,3-benzoxazole: Substitution of bromine with chlorine can lead to variations in reactivity and applications.

Uniqueness: 2-(3-Bromophenyl)-5-methyl-1,3-benzoxazole is unique due to the specific positioning of the bromine atom, which can influence its electronic properties, reactivity, and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3-bromophenyl)-5-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c1-9-5-6-13-12(7-9)16-14(17-13)10-3-2-4-11(15)8-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFREZYSFXTNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355517
Record name 2-(3-bromophenyl)-5-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61712-42-3
Record name 2-(3-bromophenyl)-5-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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